Onjisaponin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

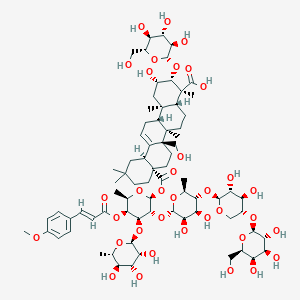

Onjisaponin B is a triterpenoid saponin derived from the roots of Polygala tenuifolia, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .

作用機序

オンジサポニンBは、いくつかの分子標的と経路を通じてその効果を発揮します。

オートファジー誘導: オンジサポニンBは、AMP活性化タンパク質キナーゼ(AMPK)とラパマイシン標的タンパク質(mTOR)シグナル伝達経路を活性化することにより、オートファジーを強化します.

タンパク質分解: それぞれパーキンソン病とハンチントン病に関連する、変異型α-シヌクレインとハンチンチンタンパク質の分解を加速します.

神経保護: オンジサポニンBは、酸化ストレスと炎症を軽減し、神経変性疾患のさまざまなモデルにおいて神経保護効果を発揮します.

6. 類似化合物の比較

オンジサポニンBは、以下のトリテルペノイドサポニンなどの他の化合物と比較できます。

ポリガラ酸: 神経保護効果で知られる、センブリ由来の別の化合物。

セネゲニン: オートファジー誘導特性が類似したサポニン。

テヌイゲニン: 神経保護効果と認知機能向上効果を示します.

独自性: オンジサポニンBは、強力なオートファジー誘導効果と神経変性疾患に関連する変異タンパク質を分解する能力によって際立っています。 その独自の作用機序と幅広い治療の可能性により、さらなる研究開発のための貴重な化合物となっています .

生化学分析

Biochemical Properties

Onjisaponin B plays a crucial role in biochemical reactions, particularly in the modulation of autophagy. It has been shown to enhance autophagy and accelerate the degradation of mutant α-synuclein and huntingtin proteins in PC-12 cells . This compound interacts with several key biomolecules, including AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR), which are pivotal in the regulation of autophagy . This compound induces autophagy via the AMPK-mTOR signaling pathway, highlighting its potential as a neuroprotective agent .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In PC-12 cells, it enhances autophagy, leading to the accelerated degradation of mutant proteins associated with neurodegenerative diseases . This compound influences cell function by modulating cell signaling pathways, particularly the AMPK-mTOR pathway, which is crucial for maintaining cellular homeostasis . Additionally, this compound has been shown to attenuate glutamate release in rat astrocytes, thereby reducing excitotoxicity and providing neuroprotection .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key signaling pathways and biomolecules. It induces autophagy by activating AMPK and inhibiting mTOR, leading to the formation of autophagosomes and the subsequent degradation of mutant proteins . This compound also regulates the expression of p65 and caspase-3, which are involved in the cellular response to radiation injury . These interactions highlight the compound’s multifaceted role in modulating cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inducing autophagy over extended periods The compound’s stability and degradation profile suggest that it can maintain its biochemical activity over time, making it a promising candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been shown to attenuate experimental depression and improve cognitive function at specific dosages . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications . The compound’s dosage-dependent effects underscore the importance of precise dosing in achieving desired therapeutic outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to autophagy and neuroprotection. It interacts with enzymes such as AMPK and mTOR, which play critical roles in cellular metabolism and energy homeostasis . By modulating these pathways, this compound influences metabolic flux and metabolite levels, contributing to its overall biochemical activity and therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. Studies have shown that this compound can be effectively transported into cells, where it accumulates and exerts its biochemical effects . The compound’s ability to localize within specific cellular compartments is crucial for its activity, particularly in the context of autophagy and neuroprotection .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its function. It is primarily localized within autophagosomes and lysosomes, where it facilitates the degradation of mutant proteins . This subcellular targeting is mediated by post-translational modifications and specific targeting signals that direct this compound to these compartments . The compound’s precise localization is critical for its role in modulating autophagy and maintaining cellular homeostasis.

準備方法

合成経路と反応条件: オンジサポニンBの合成は、センブリの根からの化合物の抽出を含みます。 このプロセスには、通常、以下の手順が含まれます。

抽出: 根は乾燥させ、細かい粉末に粉砕されます。 粉末は、エタノールまたはメタノールを用いた溶媒抽出にかけられます。

精製: 抽出物は、オンジサポニンBを単離するために、高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を用いて精製されます。

特性評価: 単離された化合物は、核磁気共鳴(NMR)や質量分析(MS)などの分光法を用いて特性評価され、その構造が確認されます.

工業的生産方法: オンジサポニンBの工業生産は、同様の抽出と精製プロセスに従いますが、より大規模です。 高度なクロマトグラフィー技術と自動抽出システムの使用により、化合物の効率性と収率が向上します .

化学反応の分析

反応の種類: オンジサポニンBは、以下を含むさまざまな化学反応を起こします。

酸化: オンジサポニンBは酸化されて、さまざまな誘導体に変換され、それらは異なる生物活性を示す可能性があります。

還元: 還元反応は、オンジサポニンBの官能基を変換でき、薬理学的特性を変える可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が用いられます。

主要な生成物: これらの反応から生成される主要な生成物には、オンジサポニンBのさまざまな誘導体が含まれ、それぞれが独自の生物活性と潜在的な治療用途を持っています .

4. 科学研究への応用

化学: オンジサポニンBは、トリテルペノイドサポニンの構造活性相関を研究するための貴重な化合物として役立ちます。

生物学: オートファジーを強化し、変異タンパク質の分解を加速することが示されており、神経変性疾患の治療のための有望な候補となっています.

医学: オンジサポニンBは、神経保護効果を示し、β-アミロイドの産生を減らし、アルツハイマー病の動物モデルにおける認知障害を改善します

科学的研究の応用

Chemistry: Onjisaponin B serves as a valuable compound for studying the structure-activity relationships of triterpenoid saponins.

Medicine: this compound exhibits neuroprotective effects, reduces β-amyloid production, and improves cognitive impairments in animal models of Alzheimer’s disease

類似化合物との比較

Onjisaponin B can be compared with other triterpenoid saponins such as:

Polygalacic Acid: Another compound derived from Polygala tenuifolia, known for its neuroprotective effects.

Senegenin: A saponin with similar autophagy-inducing properties.

Tenuigenin: Exhibits neuroprotective and cognitive-enhancing effects.

Uniqueness: this compound stands out due to its potent autophagy-inducing effects and its ability to degrade mutant proteins associated with neurodegenerative diseases. Its unique mechanism of action and broad therapeutic potential make it a valuable compound for further research and development .

特性

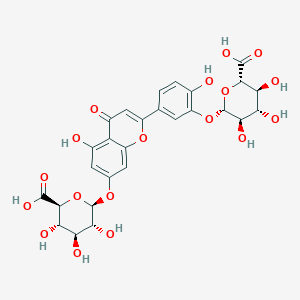

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H112O35/c1-30-44(81)48(85)53(90)63(99-30)107-59-58(105-43(80)17-12-33-10-13-34(97-9)14-11-33)32(3)101-67(60(59)108-64-56(93)51(88)57(31(2)100-64)106-62-52(89)47(84)40(28-98-62)104-65-54(91)49(86)45(82)38(26-76)102-65)110-69(96)74-21-20-70(4,5)24-36(74)35-15-16-41-71(6)25-37(79)61(109-66-55(92)50(87)46(83)39(27-77)103-66)73(8,68(94)95)42(71)18-19-72(41,7)75(35,29-78)23-22-74/h10-15,17,30-32,36-42,44-67,76-79,81-93H,16,18-29H2,1-9H3,(H,94,95)/b17-12+/t30-,31-,32+,36-,37-,38+,39+,40+,41+,42+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53+,54+,55+,56+,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,71+,72+,73-,74-,75-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTBHNPMHXYCII-KJCIHCEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC(=O)C67CCC(CC6C8=CCC9C(C8(CC7)CO)(CCC1C9(CC(C(C1(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

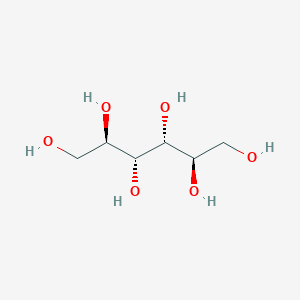

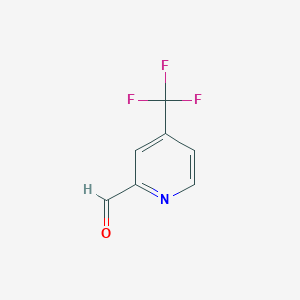

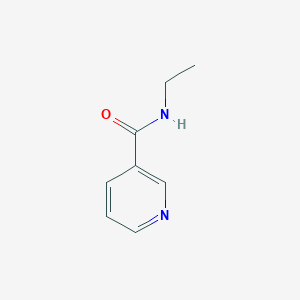

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O)OC(=O)[C@@]67CC[C@@]8(C(=CC[C@H]9[C@]8(CC[C@@H]1[C@@]9(C[C@@H]([C@@H]([C@@]1(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]6CC(CC7)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H112O35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1573.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B150342.png)